molecular formula C29H31N7 B12634277 2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine

2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine

Cat. No.: B12634277
M. Wt: 477.6 g/mol
InChI Key: HHFWRZYDWOGTJX-UHFFFAOYSA-N
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Description

2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C29H31N7

Molecular Weight

477.6 g/mol

IUPAC Name

2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C29H31N7/c1-5-26-31-27-18(4)15-21(14-17(2)3)30-29(27)36(26)25-13-11-20-16-19(10-12-23(20)25)22-8-6-7-9-24(22)28-32-34-35-33-28/h6-10,12,15-17,25H,5,11,13-14H2,1-4H3,(H,32,33,34,35)

InChI Key

HHFWRZYDWOGTJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1C3CCC4=C3C=CC(=C4)C5=CC=CC=C5C6=NNN=N6)N=C(C=C2C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core imidazo[4,5-b]pyridine structure, followed by the introduction of the ethyl, methyl, and isobutyl groups through various alkylation reactions. The tetrazole moiety is introduced via a cycloaddition reaction involving azide and nitrile precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: It could be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound’s unique structure allows it to bind and modulate their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine: shares similarities with other imidazo[4,5-b]pyridine derivatives, such as those with different alkyl or aryl substituents.

    Tetrazole-containing compounds: These compounds often have similar reactivity and applications due to the presence of the tetrazole moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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